3-Azido-1-butylazetidine

Übersicht

Beschreibung

Molecular Structure Analysis

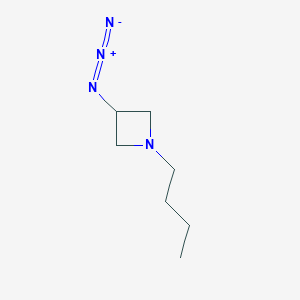

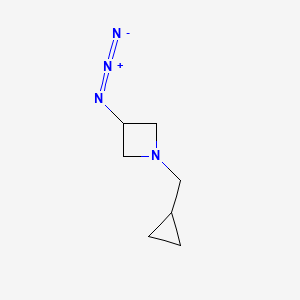

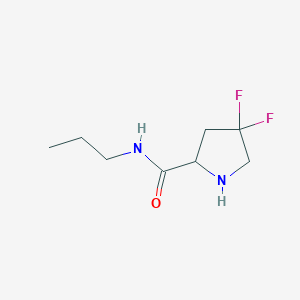

The molecular formula of 3-Azido-1-butylazetidine is C6H10N4. The compound has a molecular weight of 154.21 g/mol. The electronic structure of the azide group in compounds like 3-Azido-1-butylazetidine is crucial for their properties .Physical And Chemical Properties Analysis

3-Azido-1-butylazetidine has a low melting temperature at 78 °C . The final mass loss of ADNAZ under atmospheric pressure is 88.2% . It is soluble in many organic solvents, including DMF, THF, DCM, and chloroform, but insoluble in water.Wissenschaftliche Forschungsanwendungen

Melt-Cast Explosive Applications

3-Azido-1-butylazetidine: has been researched for its potential as a melt-cast explosive due to its low melting temperature of 78°C . This property makes it suitable for applications where a stable and safe-to-handle explosive is required. The thermal behaviors of 3-Azido-1-butylazetidine have been compared with those of 1,3,3-trinitroazetidine (TNAZ), showing that it has a significantly reduced vapor pressure and melting point, which are advantageous for melt-cast formulations .

Energetic Plasticizer for Propellants

The compound’s lower melting point not only makes it a promising candidate for melt-cast explosives but also as an energetic plasticizer. Energetic plasticizers are added to propellant formulations to improve mechanical properties and reduce sensitivity. The presence of the azido group in 3-Azido-1-butylazetidine contributes positively to the enthalpy of formation, which is a desirable trait for energetic plasticizers .

Synthesis of Heterocycles

Organic azides, including 3-Azido-1-butylazetidine, play a crucial role in the synthesis of various heterocycles. These compounds are essential in creating five-membered rings with one heteroatom, such as pyrroles, and heterocycles with two heteroatoms, like pyrazole and isoxazole. The azido group’s functionality is pivotal in reactions that lead to the formation of these heterocycles .

Medicinal Chemistry

Azetidines, the core structure of 3-Azido-1-butylazetidine, are significant in medicinal chemistry. They serve as amino acid surrogates and have potential applications in peptidomimetic and nucleic acid chemistry. Their unique structure makes them suitable for designing novel drugs and therapeutic agents .

Peptidomimetic Applications

The azetidine ring in 3-Azido-1-butylazetidine can be utilized in peptidomimetics, which are molecules that mimic the structure and function of peptides. These compounds are valuable in drug design as they can enhance stability, bioavailability, and specificity in targeting biological receptors .

Nucleic Acid Chemistry

In nucleic acid chemistry, azetidines are used to modify the structure of nucleotides and oligonucleotides. 3-Azido-1-butylazetidine could be employed to introduce modifications that confer resistance to nucleases or alter binding properties, which is beneficial for therapeutic applications, such as antisense therapies and siRNA .

Wirkmechanismus

Target of Action

The primary target of 3-Azido-1-butylazetidine is the HIV reverse transcriptase enzyme . This enzyme plays a crucial role in the replication of the HIV virus, making it a key target for antiretroviral drugs .

Mode of Action

3-Azido-1-butylazetidine, also known as Zidovudine, works by inhibiting the HIV reverse transcriptase enzyme . It is a nucleoside analogue reverse-transcriptase inhibitor that competes with natural nucleosides. Once incorporated into the growing DNA chain during replication, it prevents the formation of phosphodiester linkages needed for chain elongation, thereby terminating viral DNA growth .

Biochemical Pathways

The action of 3-Azido-1-butylazetidine affects the biochemical pathway of HIV replication. By inhibiting the reverse transcriptase enzyme, it prevents the transcription of viral RNA into DNA, a critical step in the replication of retroviruses . This results in a decrease in viral load and an increase in immune function .

Pharmacokinetics

The pharmacokinetics of 3-Azido-1-butylazetidine involves its absorption, distribution, metabolism, and excretion. It is well absorbed from the gastrointestinal tract and widely distributed in body tissues. It undergoes hepatic metabolism and is excreted via the kidneys . These properties impact its bioavailability and therapeutic efficacy .

Result of Action

The result of the action of 3-Azido-1-butylazetidine is a decrease in the replication of the HIV virus. This leads to a reduction in viral load, improvement in immune function, and a delay in the progression of HIV infection and the onset of AIDS .

Action Environment

The action of 3-Azido-1-butylazetidine can be influenced by various environmental factors. For instance, factors such as pH can affect its stability, while the presence of other drugs can affect its metabolism and excretion . Understanding these factors is important for optimizing its use and minimizing potential side effects.

Safety and Hazards

The safety data sheet for 3’-Azido-3’-deoxythymidine, a similar compound, indicates that it is harmful if swallowed and suspected of causing cancer . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

Zukünftige Richtungen

While specific future directions for 3-Azido-1-butylazetidine are not available, the field of azetidine synthesis is an important yet undeveloped research area . The synthetic chemistry of azetidine constitutes an important research area, in spite of their ubiquity in natural products and importance in medicinal chemistry . Their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry is considered remarkable .

Eigenschaften

IUPAC Name |

3-azido-1-butylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4/c1-2-3-4-11-5-7(6-11)9-10-8/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPJBVBVQBLENZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC(C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azido-1-butylazetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

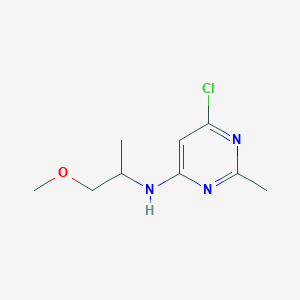

![3-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-1-ol](/img/structure/B1488874.png)

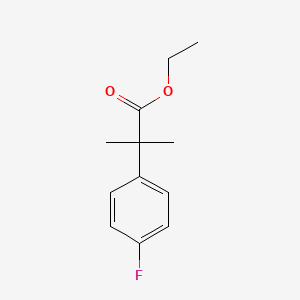

![[1-(Oxolane-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1488876.png)

![N-[(oxan-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine](/img/structure/B1488877.png)

![[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488882.png)